2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
Descripción
This compound features a dihydropyrimidin-2-ylthioacetamide scaffold with a 4-butylphenyl sulfonyl group at position 5 and an N-(2-ethoxyphenyl) acetamide substituent. The dihydropyrimidinone core is a pharmacophoric motif associated with diverse biological activities, including kinase inhibition, antiviral, and anti-inflammatory effects .
Propiedades
Número CAS |
1223763-95-8 |
|---|---|
Fórmula molecular |
C24H27N3O5S2 |
Peso molecular |
501.62 |
Nombre IUPAC |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O5S2/c1-3-5-8-17-11-13-18(14-12-17)34(30,31)21-15-25-24(27-23(21)29)33-16-22(28)26-19-9-6-7-10-20(19)32-4-2/h6-7,9-15H,3-5,8,16H2,1-2H3,(H,26,28)(H,25,27,29) |
Clave InChI |
CEIRQOVUJKDAGO-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3OCC |
Solubilidad |
not available |
Origen del producto |
United States |
Actividad Biológica
The compound 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 520.1 g/mol. The structure features a pyrimidine ring, a sulfonyl group, and a thioacetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N3O4S2 |
| Molecular Weight | 520.1 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound possess anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide group may interact with enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : The compound may bind to specific receptors on cell membranes, altering cellular signaling pathways.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication processes.
Synthesis and Evaluation
A study published in Sciendo explored the synthesis of various benzimidazole derivatives and their biological evaluation against Pheretima posthuma, demonstrating the potential for new anthelmintic agents derived from similar structures . This highlights the relevance of structural modifications in enhancing biological activity.
Comparative Studies
Comparative studies between This compound and other related compounds show variations in potency against specific pathogens or cancer cell lines. These studies are crucial for understanding structure–activity relationships (SAR) and guiding future drug design.
Comparación Con Compuestos Similares
Key Observations :
- Acetamide Substituents : The 2-ethoxyphenyl group offers a balance of steric bulk and electron-donating effects compared to Hit15’s 3-methoxyphenyl, which may alter target selectivity.
Q & A
Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for optimal yield?
The synthesis involves multi-step reactions starting with the preparation of a pyrimidinone core, followed by sulfonation and acetamide coupling. Key steps include:
- Sulfonyl group introduction : Reaction of the pyrimidinone intermediate with 4-butylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .
- Thioether formation : Use of thioglycolic acid derivatives with catalytic base (e.g., K₂CO₃) in polar aprotic solvents like DMSO at 60–80°C .
- Final acetamide coupling : Employing carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiol intermediate and 2-ethoxyaniline in dichloromethane .
Critical factors include strict temperature control, anhydrous conditions, and real-time monitoring via TLC/HPLC to prevent byproducts .
Basic: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- ¹H NMR : Expect a singlet at δ 12.45 ppm (pyrimidinone NH), a triplet for ethoxy protons (δ 1.35–1.40 ppm), and aromatic protons in δ 7.10–7.75 ppm .
- IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretching of pyrimidinone and acetamide) and 1150–1170 cm⁻¹ (S=O of sulfonyl group) .
- Mass Spectrometry : Molecular ion peak matching the calculated molecular weight (e.g., [M+H]⁺ at m/z 513.5 for C₂₄H₂₈N₄O₅S₂) with fragmentation patterns confirming the sulfonyl and thioether linkages .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental data regarding this compound’s physicochemical properties?
- Validation strategy : Compare experimental LogP (via HPLC) with computational predictions (e.g., XLogP3 from PubChem ). Discrepancies may arise from unaccounted solvent effects or tautomerism.
- Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in molecular geometry predicted by DFT calculations .
- Solubility testing : Experimental solubility profiles in DMSO/water mixtures may conflict with COSMO-RS predictions due to aggregation effects .
Advanced: What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound’s derivatives in pharmacological studies?
- Systematic substitution : Modify the 4-butylphenyl group (e.g., replace with fluorophenyl or methyl groups) and assess changes in target binding using SPR or fluorescence polarization assays .
- Bioisosteric replacement : Replace the sulfonyl group with phosphonate or carbonyl moieties to evaluate impact on metabolic stability .
- In vitro profiling : Test derivatives against related enzymes (e.g., kinases, proteases) to identify critical functional groups for activity .
Basic: What analytical techniques are essential for assessing the purity of this compound during synthesis?
- HPLC : Use a C18 column with UV detection at 254 nm; purity >95% is indicated by a single peak with retention time matching the reference standard .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should deviate <0.4% from theoretical values .
- Melting point : Sharp melting range (e.g., 224–226°C) confirms crystallinity and absence of polymorphs .
Advanced: How should researchers design controlled experiments to evaluate this compound’s metabolic stability in biological systems?
- In vitro models : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Include positive controls (e.g., verapamil) .
- Metabolite ID : Use high-resolution MS/MS to detect phase I/II metabolites. Prioritize sulfoxide and glucuronide adducts based on structural alerts .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Basic: What are the documented solubility profiles of this compound in common organic solvents, and how does this impact experimental design?
- High solubility : DMSO (>50 mg/mL), DMF (~30 mg/mL) — suitable for in vitro assays .
- Low solubility : Water (<0.1 mg/mL) — necessitates formulation with cyclodextrins or lipid nanoparticles for in vivo studies .
- Solvent selection : Use DMSO for stock solutions but avoid in cross-coupling reactions due to sulfur reactivity .
Advanced: What computational approaches are most suitable for predicting this compound’s binding affinity to target proteins?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR). Validate with MM-GBSA free-energy calculations .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and identify key residue interactions (e.g., hydrogen bonds with pyrimidinone NH) .
- Pharmacophore modeling : Align with known inhibitors to identify essential pharmacophoric features (e.g., sulfonyl acceptor, aromatic hydrophobic groups) .
Basic: How should researchers approach the optimization of reaction conditions for scaling up synthesis without compromising purity?
- Catalyst screening : Test Pd/C vs. Ni catalysts for hydrogenation steps to minimize metal residues .
- Solvent recycling : Implement distillation for DMF recovery in thioether formation .
- Process analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .
Advanced: What methodologies are available for investigating this compound’s potential off-target effects in complex biological systems?
- Proteome-wide profiling : Use thermal shift assays (CETSA) to identify protein targets in cell lysates .
- Transcriptomics : RNA-seq of treated cells (e.g., HepG2) to detect pathway dysregulation (e.g., oxidative stress, apoptosis) .
- In vivo phenotyping : Zebrafish models assess developmental toxicity and organ-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
